molecular formula C12H14N2O2S B1299478 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one CAS No. 216880-47-6

2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one

Cat. No.: B1299478
CAS No.: 216880-47-6
M. Wt: 250.32 g/mol
InChI Key: KMPHWZNAXDTNMH-UHFFFAOYSA-N
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Description

2-Mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a mercapto group at the second position and a 3-methoxypropyl group at the third position of the quinazolinone ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and 3-methoxypropylamine.

    Cyclization: The 2-aminobenzamide undergoes cyclization with carbon disulfide in the presence of a base such as potassium hydroxide to form 2-mercaptoquinazolin-4(3H)-one.

    Alkylation: The 2-mercaptoquinazolin-4(3H)-one is then alkylated with 3-methoxypropyl bromide in the presence of a base such as sodium hydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a disulfide bond.

    Reduction: The quinazolinone ring can be reduced under specific conditions.

    Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of disulfide derivatives.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various alkyl or aryl groups.

Scientific Research Applications

2-Mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other quinazolinone derivatives.

Mechanism of Action

The mechanism of action of 2-mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptoquinazolin-4(3H)-one: Lacks the 3-methoxypropyl group.

    3-(3-Methoxypropyl)quinazolin-4(3H)-one: Lacks the mercapto group.

    2-Mercapto-3-methylquinazolin-4(3H)-one: Contains a methyl group instead of the 3-methoxypropyl group.

Uniqueness

2-Mercapto-3-(3-methoxypropyl)quinazolin-4(3H)-one is unique due to the presence of both the mercapto and 3-methoxypropyl groups, which may confer distinct chemical and biological properties compared to its analogs. This combination of functional groups can influence its reactivity, solubility, and potential interactions with biological targets.

Properties

IUPAC Name

3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-16-8-4-7-14-11(15)9-5-2-3-6-10(9)13-12(14)17/h2-3,5-6H,4,7-8H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPHWZNAXDTNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367434
Record name 3-(3-Methoxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216880-47-6
Record name 3-(3-Methoxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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